A Comprehensive Technical Guide to 4-Bromo-2-(trifluoromethyl)benzoyl Chloride: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 4-Bromo-2-(trifluoromethyl)benzoyl Chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(trifluoromethyl)benzoyl chloride is a key building block in modern medicinal and agricultural chemistry. Its unique trifluoromethyl and bromo substitutions on the benzoyl chloride scaffold provide a versatile platform for the synthesis of complex molecules with enhanced biological activity and metabolic stability. This guide offers an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the critical information needed to effectively utilize this important reagent.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-2-(trifluoromethyl)benzoyl chloride is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 104356-17-4 | |
| Molecular Formula | C₈H₃BrClF₃O | |
| Molecular Weight | 287.46 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 245–250°C | |
| Density | 1.78 g/cm³ (estimated) | |
| Purity | ≥95% | |
| Storage Conditions | 2–8°C under an inert atmosphere |
Synthesis and Mechanistic Insights
The most prevalent and efficient method for the synthesis of 4-Bromo-2-(trifluoromethyl)benzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 2-bromo-4-(trifluoromethyl)benzoic acid.
Experimental Protocol: Chlorination of 2-bromo-4-(trifluoromethyl)benzoic acid
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-bromo-4-(trifluoromethyl)benzoic acid in an excess of thionyl chloride (SOCl₂).
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Reaction Conditions: Heat the mixture to reflux at 70–80°C for 4–6 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
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Work-up and Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-Bromo-2-(trifluoromethyl)benzoyl chloride is then purified by vacuum distillation to yield the final product with a purity of ≥95%.
Causality: The use of excess thionyl chloride serves as both the chlorinating agent and the solvent, driving the reaction to completion. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate. Vacuum distillation is crucial for separating the desired product from any non-volatile impurities and unreacted starting material.
Reaction Mechanism
The conversion of the carboxylic acid to the acyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.
Caption: Formation of the acyl chloride from the carboxylic acid.
Reactivity and Synthetic Utility
The reactivity of 4-Bromo-2-(trifluoromethyl)benzoyl chloride is primarily dictated by the electrophilic acyl chloride group and the potential for functionalization at the bromine-substituted carbon.
Nucleophilic Acyl Substitution
The acyl chloride readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and organometallic reagents, to form amides, esters, and ketones, respectively. This reactivity is central to its utility in building complex molecular architectures.
Caption: Key reactions of the acyl chloride.
Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as a handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings. This allows for the modular synthesis of polyfunctional aromatic compounds.
Applications in Drug Discovery and Agrochemicals
The unique structural features of 4-Bromo-2-(trifluoromethyl)benzoyl chloride make it a valuable precursor in the synthesis of novel therapeutic agents and agrochemicals.
Antitubercular Drug Development
This compound has been identified as a crucial building block in the synthesis of meta-amido bromophenol derivatives with potent activity against Mycobacterium tuberculosis. The trifluoromethyl group often enhances the membrane permeability and metabolic stability of the resulting drug candidates, while the bromine atom provides a site for late-stage diversification to optimize biological activity.
Agrochemical Intermediates
4-Bromo-2-(trifluoromethyl)benzoyl chloride is utilized in the preparation of advanced herbicides and fungicides. For instance, its reaction with thioureas can yield benzoylthiourea derivatives that effectively disrupt fungal cell wall synthesis.
Safety and Handling
Due to its reactive nature, proper safety precautions must be observed when handling 4-Bromo-2-(trifluoromethyl)benzoyl chloride.
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Hazard Classification: It is classified as a corrosive substance that causes severe skin burns and eye damage (H314).
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
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Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid contact with moisture, as it will hydrolyze to the corresponding carboxylic acid.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8°C.
Spectroscopic Data
The identity and purity of 4-Bromo-2-(trifluoromethyl)benzoyl chloride can be confirmed by various spectroscopic techniques.
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¹H NMR (CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 7.78 (d, J = 8.4 Hz, 1H, Ar-H).
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¹³C NMR: δ 167.2 (C=O), 138.5–125.3 (aromatic carbons), 122.1 (q, J = 272 Hz, CF₃).
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IR (KBr): Strong absorption at 1775 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch), and 690 cm⁻¹ (C-Br bend).
Conclusion
4-Bromo-2-(trifluoromethyl)benzoyl chloride is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its unique combination of a reactive acyl chloride, a trifluoromethyl group for enhanced stability and bioactivity, and a bromine atom for further functionalization makes it an indispensable tool for researchers in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable scientists to fully harness its potential in their research endeavors.
References
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4-Bromo-2-(trifluoromethyl)benzoyl chloride. (n.d.). Amerigo Scientific. Retrieved from [Link]
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4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026. (n.d.). PubChem. Retrieved from [Link]
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4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607. (n.d.). PubChem. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH.
